

# AZD8186 in Triple-Negative Breast Cancer: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-AZD8186

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This technical guide provides an in-depth overview of the preclinical and early clinical findings on the effects of AZD8186, a potent and selective inhibitor of PI3K $\beta$  and PI3K $\delta$ , in triple-negative breast cancer (TNBC). The content herein is curated for an audience with a strong background in oncology, pharmacology, and cancer biology.

## Executive Summary

AZD8186 has demonstrated notable preclinical activity in TNBC models, particularly those with a deficiency in the tumor suppressor PTEN. This is attributed to the reliance of PTEN-deficient tumors on the PI3K $\beta$  isoform for signaling. In vitro studies show that AZD8186 can inhibit the proliferation of TNBC cell lines at nanomolar concentrations and effectively suppress the PI3K/AKT/mTOR signaling pathway. These findings are corroborated by in vivo studies where AZD8186 administration leads to significant tumor growth inhibition in TNBC xenograft models. Early clinical data from a Phase I trial has established a manageable safety profile for AZD8186, with preliminary signs of limited antitumor activity in patients with advanced solid tumors, including TNBC.

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of AZD8186 in TNBC models.

**Table 1: In Vitro Activity of AZD8186 in TNBC Cell Lines**

Cell Line	PTEN Status	GI50 (Growth Inhibition 50)	Pathway Inhibition IC50 (pAKT, pPRAS40, pS6)
MDA-MB-468	Null	65 nM[1]	<10 nM - 300 nM[1]
HCC70	Null	< 1 μM[2]	<10 nM - 300 nM[1]

**Table 2: In Vivo Efficacy of AZD8186 in TNBC Xenograft Models**

Xenograft Model	Treatment Dose (twice daily)	Tumor Growth Inhibition
MDA-MB-468	25 mg/kg	47%[2]
MDA-MB-468	50 mg/kg	76%[2]
HCC70	25 mg/kg	62%[2]
HCC70	50 mg/kg	85%[2]

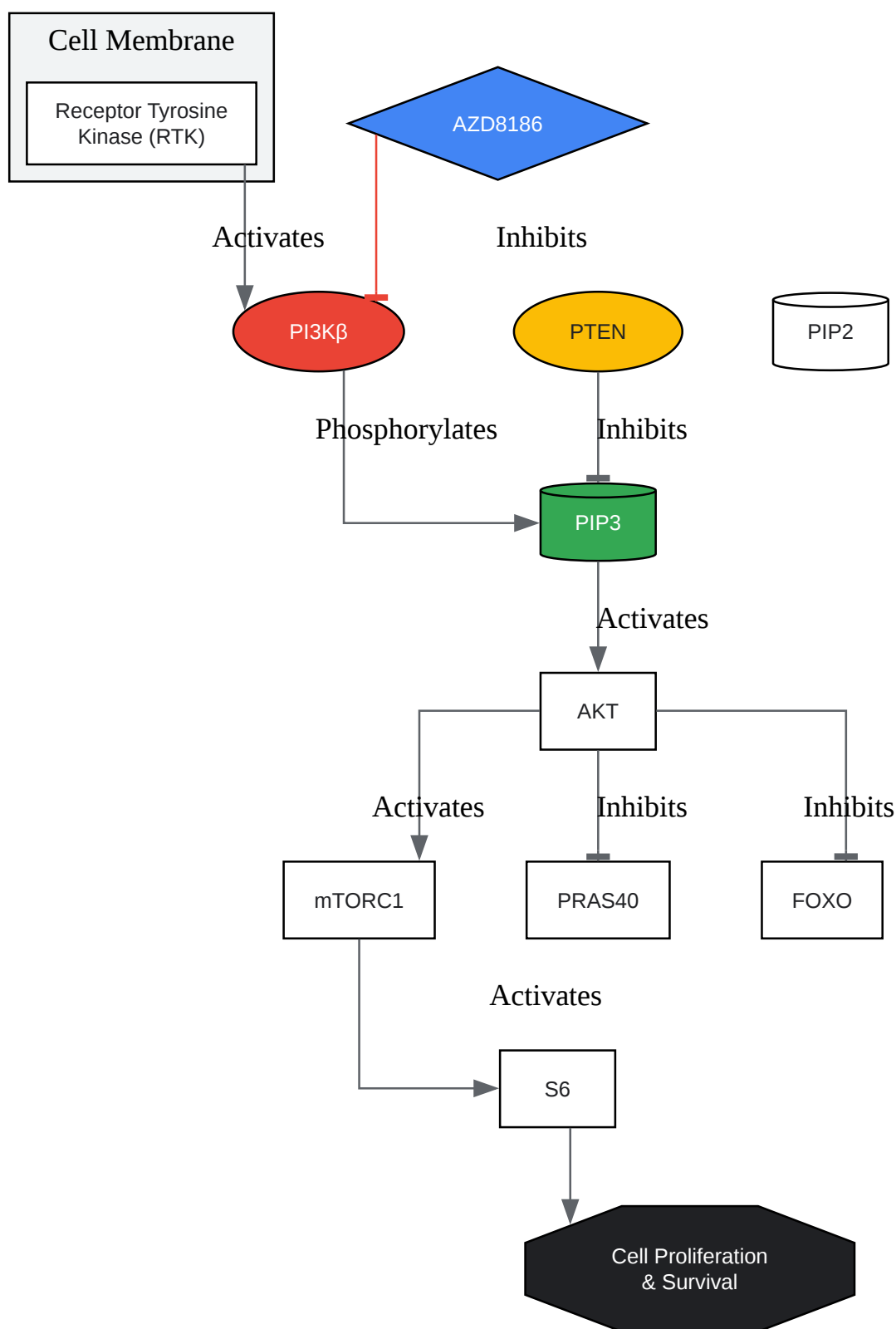
**Table 3: Phase I Clinical Trial Dosing Information (NCT01884285)**

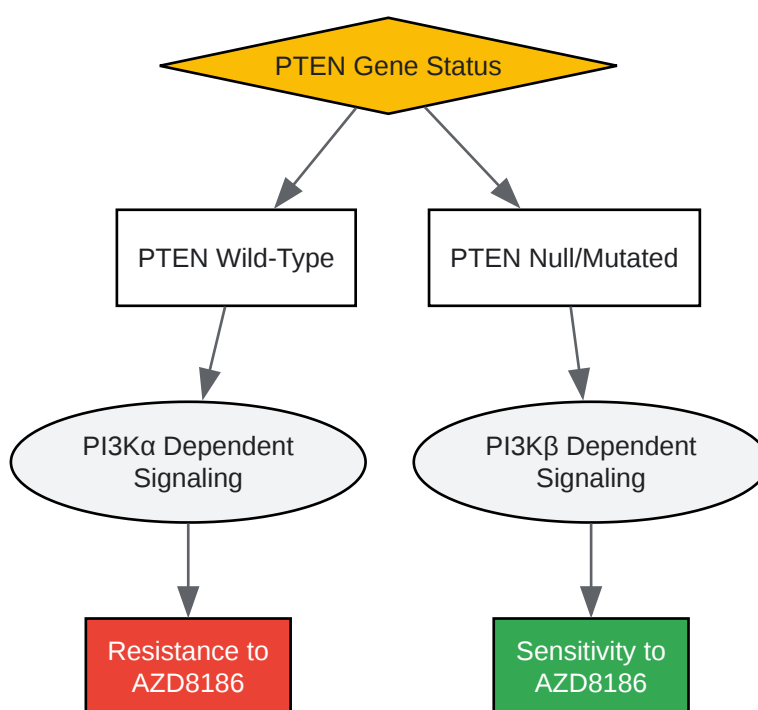
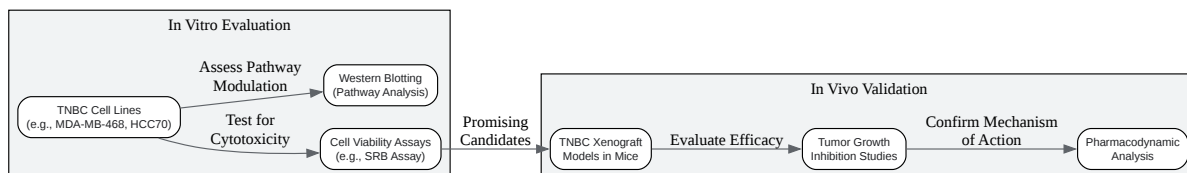
Dosing Regimen	Patient Population	Noted Efficacy in TNBC
60 mg BID (5 days on, 2 days off)	Advanced solid tumors, including TNBC	Preliminary evidence of limited antitumor activity[3][4]
120 mg BID (continuous)	Advanced solid tumors, including TNBC	Preliminary evidence of limited antitumor activity[3][4]

## Signaling Pathways and Experimental Workflows

### AZD8186 Mechanism of Action: PI3K/AKT/mTOR Pathway

AZD8186 primarily targets the p110 $\beta$  and p110 $\delta$  isoforms of phosphoinositide 3-kinase (PI3K). In PTEN-deficient TNBC, the loss of PTEN's phosphatase activity leads to an over-reliance on the PI3K $\beta$  isoform to maintain the activation of the downstream AKT/mTOR signaling cascade, which is crucial for cell proliferation, survival, and growth. By inhibiting PI3K $\beta$ , AZD8186 effectively blocks this signaling pathway.





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Address: 3281 E Guasti Rd

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